3-Hydroxy-5-iodobenzaldehyde

Description

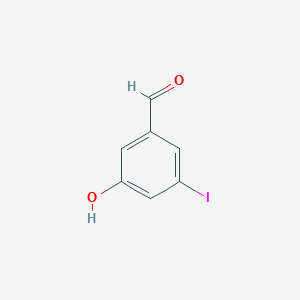

3-Hydroxy-5-iodobenzaldehyde (C₇H₅IO₂) is a halogenated aromatic aldehyde featuring a hydroxyl (-OH) group at the 3-position and an iodine atom at the 5-position of the benzaldehyde scaffold. This compound is of significant interest in organic synthesis and medicinal chemistry due to its electron-withdrawing iodine substituent, which enhances electrophilic aromatic substitution reactivity, and the hydroxyl group, which contributes to hydrogen bonding and solubility in polar solvents.

Properties

Molecular Formula |

C7H5IO2 |

|---|---|

Molecular Weight |

248.02 g/mol |

IUPAC Name |

3-hydroxy-5-iodobenzaldehyde |

InChI |

InChI=1S/C7H5IO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H |

InChI Key |

MPLHKDNGARIUCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)I)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-iodobenzaldehyde can be synthesized through the iodination of 3-hydroxybenzaldehyde. The reaction typically involves the use of iodine and a suitable oxidizing agent in an aqueous medium. For example, 3-hydroxybenzaldehyde can be dissolved in ammonium hydroxide, followed by the addition of iodine and potassium iodide in water. The reaction is carried out at room temperature for a few hours to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-hydroxy-5-iodobenzoic acid.

Reduction: Formation of 3-hydroxy-5-iodobenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-iodobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-iodobenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in chemical synthesis and biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Hydroxy-5-iodobenzaldehyde with structurally related halogenated benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Key Comparisons :

Substituent Effects on Reactivity :

- The iodine atom in this compound facilitates regioselective cross-coupling reactions (e.g., with boronic acids), whereas 3-Chlorobenzaldehyde lacks this capability due to weaker C-Cl bond activation .

- Dual halogenation in 5-Chloro-2-hydroxy-3-iodobenzaldehyde increases steric hindrance but broadens reactivity in multi-step syntheses .

Physicochemical Properties: Solubility: The hydroxyl group in this compound improves aqueous solubility compared to non-hydroxylated analogs like 3-Chlorobenzaldehyde. However, methylated derivatives (e.g., 2-Hydroxy-5-iodo-3-methylbenzaldehyde) exhibit reduced polarity . Molecular Weight: Iodine significantly increases molecular weight (e.g., 282.464 g/mol for 5-Chloro-2-hydroxy-3-iodobenzaldehyde vs. 140.57 g/mol for 3-Chlorobenzaldehyde), impacting pharmacokinetics in drug design .

Applications :

- Medicinal Chemistry : Iodinated benzaldehydes are precursors to thyroid hormone analogs or antimicrobial agents. For example, 5-Chloro-2-hydroxy-3-iodobenzaldehyde has been explored in anti-inflammatory drug candidates .

- Materials Science : Hydroxyl and iodine groups enable coordination with transition metals, making these compounds useful in catalysis or luminescent materials .

Safety and Handling: Halogenated benzaldehydes generally require precautions due to irritancy (e.g., 3-Chlorobenzaldehyde causes skin/eye irritation per H315, H319 ).

Research Findings and Trends

- Synthetic Utility : this compound derivatives are pivotal in synthesizing iodinated biphenyls via Ullmann or Heck reactions, leveraging iodine’s leaving group ability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.